[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid
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Overview
Description
[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid, also known as EAPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EAPB belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid is not fully understood, but it is believed to act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to have several biochemical and physiological effects. Studies have shown that [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has also been shown to reduce pain in animal models, indicating its potential as an analgesic.
Advantages and Limitations for Lab Experiments
One advantage of using [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid in lab experiments is its high purity and stability. [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid can be synthesized in large quantities with high purity, making it an ideal compound for use in experiments. Additionally, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to have low toxicity, making it safe for use in animal models. However, one limitation of using [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid. One area of research could be the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid and its potential therapeutic applications in various diseases. Furthermore, research could be conducted to investigate the potential side effects of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid and its safety in humans. Overall, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has shown promising results in preclinical studies and may have potential as a therapeutic agent in the future.
Synthesis Methods
The synthesis of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid involves a multi-step process that starts with the reaction of 4-ethoxyaniline with ethyl chloroformate to form 4-ethoxyphenyl carbamate. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid. The synthesis of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been optimized to improve yield and purity, and it has been reported that the compound can be synthesized in large quantities with high purity.
Scientific Research Applications
[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to possess analgesic properties and can reduce pain in animal models. [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has also been shown to inhibit the growth of cancer cells and may have potential as a cancer therapy.
properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-23-15-9-7-14(8-10-15)19-17(22)18-13-5-3-12(4-6-13)11-16(20)21/h3-10H,2,11H2,1H3,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYZPKTDMWOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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